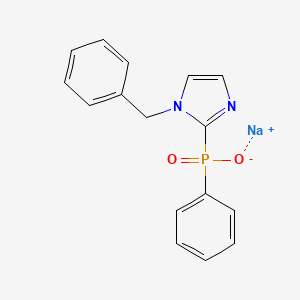
sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. BZP has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential as a therapeutic agent for a range of diseases.
Mecanismo De Acción
The mechanism of action of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate is not fully understood, but it is thought to involve its ability to scavenge free radicals and its interactions with cellular signaling pathways. sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to have a number of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. This may contribute to its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate in lab experiments is its potent antioxidant activity. This property makes it a useful tool for studying the role of oxidative stress in various diseases. Additionally, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's anti-inflammatory properties may make it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory therapies.
One limitation of using sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate in lab experiments is its potential toxicity. While sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to be relatively non-toxic in vitro, its effects in vivo are not well understood. Additionally, the synthesis of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can be challenging, and may require specialized equipment and expertise.
Direcciones Futuras
There are a number of potential future directions for research on sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Another potential area of research is sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's interactions with the immune system. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has immunomodulatory effects, and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
Finally, there is interest in developing new synthetic methods for sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate that are more efficient and scalable. This could make sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate more widely available for use in scientific research and potentially lead to the development of new therapeutic agents based on its structure and properties.
Conclusion
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, or sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a useful tool for studying the role of oxidative stress and inflammation in various diseases, and its potential as a therapeutic agent for a range of conditions is an area of ongoing research. While there are limitations to its use in lab experiments, the potential future directions for research on sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate are promising and may lead to the development of new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can be achieved through a number of different methods. One common approach involves the reaction of benzyl chloride with imidazole in the presence of sodium hydroxide. This reaction results in the formation of benzyl imidazole, which can then be reacted with phenylphosphinic acid to produce sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate.
Aplicaciones Científicas De Investigación
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been extensively studied for its potential applications in scientific research. One area of interest is its ability to act as an antioxidant. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can scavenge free radicals and protect cells from oxidative damage. This property makes it a potentially useful tool for studying the role of oxidative stress in various diseases, such as cancer and neurodegenerative disorders.
Another area of research interest is sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's potential as a therapeutic agent. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has anti-inflammatory properties, and may be useful in the treatment of conditions such as arthritis and asthma. Additionally, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to have antitumor activity, and may be a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
sodium;(1-benzylimidazol-2-yl)-phenylphosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O2P.Na/c19-21(20,15-9-5-2-6-10-15)16-17-11-12-18(16)13-14-7-3-1-4-8-14;/h1-12H,13H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZMQJSTTQPLFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2P(=O)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2NaO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)
![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)

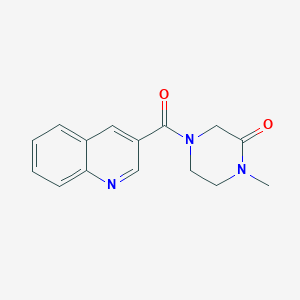
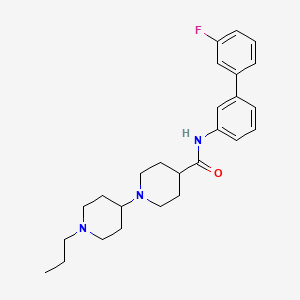
![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4980403.png)
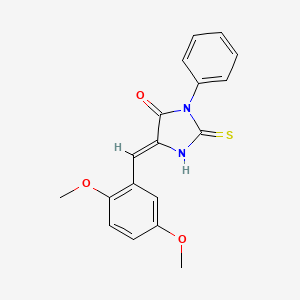
![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
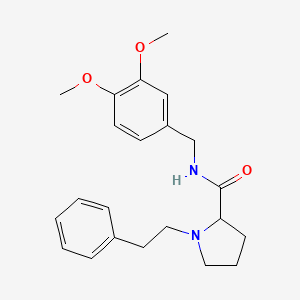
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)
![N,3,6,7-tetramethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4980437.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)
